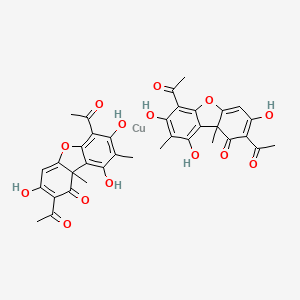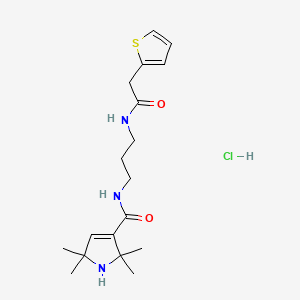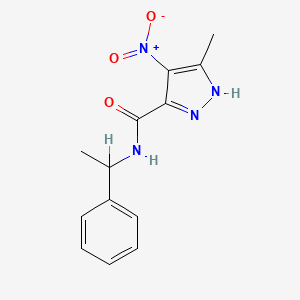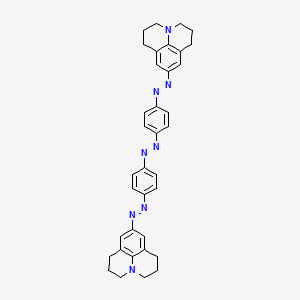
9,9'-(Azobis(p-phenyleneazo))bis(2,3,6,7-tetrahydro-1H,5H-benzo(ij)quinolizine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 263-660-0, also known as Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts, is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This compound is primarily used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts typically involves the sulfonation of alkylbenzenes followed by neutralization with calcium hydroxide. The reaction conditions include:
Sulfonation: Alkylbenzenes are reacted with sulfur trioxide or oleum at controlled temperatures to form alkylbenzenesulfonic acids.
Neutralization: The resulting sulfonic acids are then neutralized with calcium hydroxide to form the calcium salts.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous sulfonation reactors and large-scale neutralization tanks to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonate salts.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, lubricants, and corrosion inhibitors
Mechanism of Action
The compound exerts its effects primarily through its surfactant properties. It reduces surface tension, allowing for better interaction between different phases in a mixture. This property is crucial in applications such as emulsification and dispersion. The molecular targets include cell membranes and other interfaces where it can alter permeability and stability .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonic acid, mono-C16-24-alkyl derivs., calcium salts
- Naphthenic acids, nickel salts
- Triphenyl phosphorothionate
Uniqueness
Benzenesulfonic acid, di-C10-18-alkyl derivs., calcium salts is unique due to its specific alkyl chain length, which provides optimal surfactant properties. This makes it particularly effective in applications requiring strong emulsifying and dispersing capabilities .
Properties
CAS No. |
62635-31-8 |
|---|---|
Molecular Formula |
C36H36N8 |
Molecular Weight |
580.7 g/mol |
IUPAC Name |
bis[4-(1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yldiazenyl)phenyl]diazene |
InChI |
InChI=1S/C36H36N8/c1-5-25-21-33(22-26-6-2-18-43(17-1)35(25)26)41-39-31-13-9-29(10-14-31)37-38-30-11-15-32(16-12-30)40-42-34-23-27-7-3-19-44-20-4-8-28(24-34)36(27)44/h9-16,21-24H,1-8,17-20H2 |
InChI Key |
GDKOEXXUQDZOLC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC(=CC3=C2N(C1)CCC3)N=NC4=CC=C(C=C4)N=NC5=CC=C(C=C5)N=NC6=CC7=C8C(=C6)CCCN8CCC7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


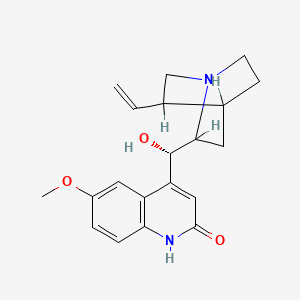
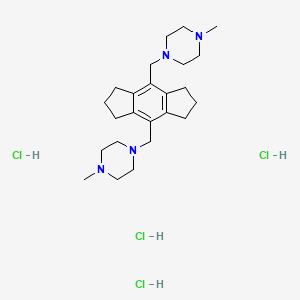
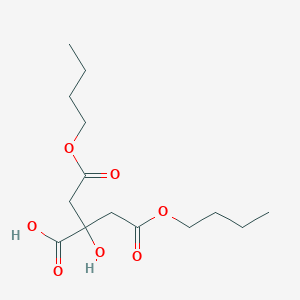

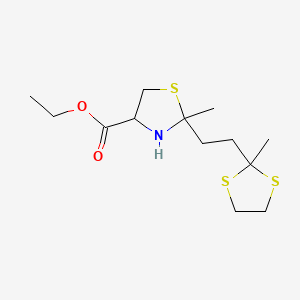
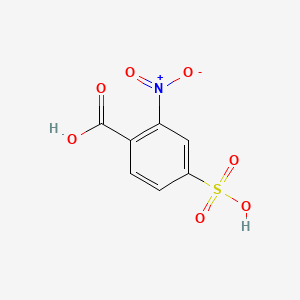
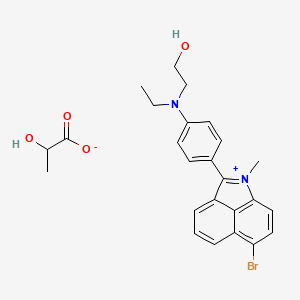
![1,1'-[[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]imino]diethylene]dipyridinium dichloride](/img/structure/B12705061.png)



